Cas no 862809-14-1 (2-(4-chlorophenoxy)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylacetamide)
2-(4-chlorophenoxy)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-chlorophenoxy)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Acetamide, 2-(4-chlorophenoxy)-N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-
- CHEMBL1390810
- 862809-14-1
- AB00579315-02
- MLS000683080
- DTXSID701330510
- SR-01000007608-1
- AKOS024586661
- SMR000323148
- HMS2728M18
- 2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
- F0608-0530
- SR-01000007608
- 2-(4-chlorophenoxy)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylacetamide
-
- Inchi: 1S/C14H10ClN3O4/c15-9-3-5-10(6-4-9)21-8-12(19)16-14-18-17-13(22-14)11-2-1-7-20-11/h1-7H,8H2,(H,16,18,19)
- InChI Key: IPXOJGQVTVARFY-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2=CC=CO2)O1)(=O)COC1=CC=C(Cl)C=C1
Computed Properties
- Exact Mass: 319.0359835g/mol
- Monoisotopic Mass: 319.0359835g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 90.4Ų
Experimental Properties
- Density: 1.451±0.06 g/cm3(Predicted)
- pka: 10.14±0.70(Predicted)
2-(4-chlorophenoxy)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0608-0530-2μmol |
2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
862809-14-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0608-0530-5μmol |
2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
862809-14-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0608-0530-10μmol |
2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
862809-14-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0608-0530-1mg |
2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
862809-14-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0608-0530-2mg |
2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
862809-14-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0608-0530-3mg |
2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
862809-14-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0608-0530-4mg |
2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
862809-14-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0608-0530-5mg |
2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
862809-14-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0608-0530-10mg |
2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
862809-14-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0608-0530-15mg |
2-(4-chlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
862809-14-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
2-(4-chlorophenoxy)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylacetamide Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Additional information on 2-(4-chlorophenoxy)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylacetamide
Introduction to 2-(4-chlorophenoxy)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylacetamide (CAS No. 862809-14-1) and Its Emerging Applications in Chemical Biology
The compound 2-(4-chlorophenoxy)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylacetamide (CAS No. 862809-14-1) represents a fascinating class of heterocyclic derivatives that have garnered significant attention in the field of chemical biology and drug discovery. This molecule, characterized by its intricate structural framework, combines a phenoxy group, a furan moiety, and an oxadiazole ring system, making it a versatile scaffold for exploring novel pharmacological interactions. The structural complexity of this compound not only underscores its potential as a lead molecule but also highlights its significance in the development of innovative therapeutic strategies.
Recent advancements in medicinal chemistry have demonstrated the importance of functionalized oxadiazole derivatives in modulating biological pathways. The oxadiazole core, known for its stability and bioactivity, has been extensively studied for its role in inhibiting various enzymes and receptors associated with inflammatory diseases, cancer, and infectious disorders. The presence of the 4-chlorophenoxy group in this compound introduces a hydrophobic interaction surface that can enhance binding affinity to target proteins. Additionally, the furan-2-yl substituent contributes to the molecule's electronic properties, influencing its reactivity and metabolic fate.
In the context of contemporary research, this compound has been explored for its potential as an anti-inflammatory agent. Studies have indicated that oxadiazole derivatives can modulate cytokine production and inhibit the activity of key inflammatory enzymes such as COX-2 and LOX. The 2-(4-chlorophenoxy)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylacetamide structure may exhibit synergistic effects by targeting multiple pathways involved in inflammation. Preliminary in vitro assays have shown promising results in reducing pro-inflammatory mediator release from macrophages, suggesting its therapeutic relevance.
The integration of computational chemistry and high-throughput screening has accelerated the discovery process for such compounds. Molecular docking studies have been instrumental in predicting the binding modes of this molecule with biological targets. The phenoxy and furan groups are predicted to interact favorably with aromatic residues in protein active sites, while the oxadiazole ring provides additional hydrogen bonding opportunities. These interactions are critical for achieving high selectivity and efficacy.
Furthermore, the compound's metabolic stability has been a focus of investigation. The acetylamide moiety at the 2-position of the oxadiazole ring contributes to resistance against hydrolysis by peptidases, enhancing its bioavailability. This feature is particularly important for designing long-lasting therapeutic agents that require fewer dosing regimens. Comparative studies with structurally related compounds have revealed that modifications at the 5-(furan-2-yl) position significantly influence pharmacokinetic profiles.
Emerging evidence also suggests that this derivative may possess antimicrobial properties. The structural features of oxadiazole compounds have been reported to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. The 4-chlorophenoxy group may enhance membrane penetration, while the furan ring could interact with bacterial enzymes involved in DNA replication or transcription. Such mechanisms make this class of compounds attractive for developing novel antibiotics against resistant strains.
The synthesis of 2-(4-chlorophenoxy)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylacetamide involves multi-step organic transformations that highlight the synthetic versatility of heterocyclic chemistry. Key synthetic strategies include nucleophilic substitution reactions to introduce the phenoxy and furan moieties, followed by cyclocondensation to form the oxadiazole core. Advances in catalytic methods have improved yield and purity, enabling large-scale production for further research applications.
From a regulatory perspective, this compound falls under standard guidelines for chemical entities intended for research purposes. Its characterization through spectroscopic techniques such as NMR (nuclear magnetic resonance), mass spectrometry (MS), and X-ray crystallography has provided detailed insights into its molecular structure and conformational preferences. These data are essential for submitting accurate documentation to regulatory bodies when transitioning from preclinical to clinical studies.
The future directions for research on this compound include exploring its potential in combination therapies. By pairing it with other bioactive molecules targeting different disease mechanisms, researchers aim to achieve additive or synergistic effects that could improve treatment outcomes. Additionally, investigating its role in precision medicine—where treatment is tailored to individual genetic profiles—could unlock new therapeutic possibilities.
In conclusion,2-(4-chlorophenoxy)-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylacetamide (CAS No. 862809-14-1) exemplifies how structural innovation can drive advancements in chemical biology and drug development. Its unique combination of pharmacological properties makes it a valuable candidate for further exploration in therapeutic applications ranging from anti-inflammation to antimicrobial treatments.
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